2-Hydroxyvertixanthone
Description
2-Hydroxyvertixanthone is a xanthone derivative, a class of oxygen-containing heterocyclic compounds characterized by a dibenzo-γ-pyrone scaffold. Xanthones are widely studied for their diverse biological activities, including antioxidant, antimicrobial, and cytotoxic properties .
Properties
Molecular Formula |
C15H10O6 |
|---|---|
Molecular Weight |
286.24 g/mol |
IUPAC Name |
methyl 2,8-dihydroxy-9-oxoxanthene-1-carboxylate |
InChI |
InChI=1S/C15H10O6/c1-20-15(19)12-8(17)5-6-10-13(12)14(18)11-7(16)3-2-4-9(11)21-10/h2-6,16-17H,1H3 |
InChI Key |
RHTSTEXCCXSDAD-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C=CC2=C1C(=O)C3=C(C=CC=C3O2)O)O |
Canonical SMILES |
COC(=O)C1=C(C=CC2=C1C(=O)C3=C(C=CC=C3O2)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features :
- Core Structure : The xanthone backbone consists of two benzene rings fused to a γ-pyrone ring.
- Substituents : indicates that 2-hydroxyvertixanthone has a hydroxyl group at position 2. A related compound (compound 79) features an additional formyl moiety at C-6, highlighting the variability in substituent patterns .
- Synthesis : Derived from Aspergillus sydowii C1-S01-A7 using chromatographic techniques (SiO₂/Sephadex LH-20/RP-18/HPLC) and characterized via spectral analyses .
Comparison with Similar Xanthone Derivatives
Below is a detailed comparison of 2-hydroxyvertixanthone with structurally and functionally related xanthones:
Structural Comparison
Table 1: Structural Features of Selected Xanthones
*Thioxanthones differ from xanthones by replacing an oxygen atom in the pyrone ring with sulfur .
Key Observations:
- Substituent Diversity : 2-Hydroxyvertixanthone and 2-hydroxyxanthone share a hydroxyl group at C-2, but the former may have additional functional groups (e.g., formyl at C-6 in compound 79) .
Physicochemical Properties
Table 2: Physical and Chemical Properties
Key Observations:
Key Observations:
- Antimicrobial Potential: 2-Hydroxyvertixanthone’s structural similarity to fungal metabolites suggests antimicrobial utility, though specific data are lacking .
- Therapeutic Applications : 2-Hydroxyxanthone is explored for cancer research due to its cytotoxicity, while 2-chlorothioxanthone is pivotal in synthesizing antipsychotics .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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